molecular formula C11H12Cl2N2O B12219670 (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride

(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B12219670
M. Wt: 259.13 g/mol
InChI Key: PKNSABMUHJBPRP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups and substitution patterns. The base structure consists of a 1H-imidazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a hydroxymethyl group. The hydrochloride salt formation arises from protonation of the imidazole nitrogen, followed by association with a chloride counterion.

The full IUPAC name is (1-(4-chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride . This nomenclature aligns with the numbering system prioritizing the imidazole nitrogen at position 1, followed by the chlorobenzyl and hydroxymethyl substituents at positions 1 and 2, respectively. The molecular formula is C₁₁H₁₂Cl₂N₂O , with a molecular weight of 259.13 g/mol . The SMILES notation (OCC₁=NC=CN₁CC₂=CC=C(Cl)C=C₂.[H]Cl ) explicitly defines the connectivity: the imidazole ring (N₁=C–C=N–C) is bonded to a 4-chlorobenzyl group (CC₂=CC=C(Cl)C=C₂) at nitrogen-1 and a hydroxymethyl moiety (–CH₂OH) at carbon-2, with a hydrochloride counterion.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by electronic and steric interactions between the chlorobenzyl and hydroxymethyl groups. The imidazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. The C–N bond lengths within the ring are approximately 1.31–1.38 Å , typical for imidazole systems. The chlorobenzyl substituent at nitrogen-1 introduces steric bulk, potentially inducing slight puckering in the imidazole ring to minimize van der Waals repulsions.

The hydroxymethyl group at carbon-2 adopts a staggered conformation relative to the imidazole plane, optimizing hydrogen-bonding interactions between the hydroxyl oxygen and the hydrochloride counterion. Density functional theory (DFT) simulations of analogous imidazole derivatives suggest a dihedral angle of ~60° between the hydroxymethyl group and the imidazole plane, balancing conjugation effects and steric strain. The chloride ion forms an ionic bond with the protonated nitrogen of the imidazole ring, with an expected N–H···Cl⁻ distance of ~2.1–2.3 Å .

Parameter Value Source
Molecular Formula C₁₁H₁₂Cl₂N₂O
Molecular Weight 259.13 g/mol
Imidazole C–N Bond Length 1.31–1.38 Å
N–H···Cl⁻ Distance ~2.1–2.3 Å

X-ray Crystallographic Studies and Unit Cell Parameters

As of the latest available data, no experimental X-ray crystallographic studies have been published for this compound. However, structural analogs provide indirect insights. For example, the parent compound 1-(4-chlorobenzyl)-1H-imidazole crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 11.05 Å, c = 12.38 Å, β = 98.7° . The hydroxymethyl substitution in the title compound is expected to alter packing efficiency, potentially reducing symmetry and modifying unit cell dimensions.

Comparative analysis with 1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol (CID 23445133), a positional isomer, reveals a triclinic crystal system (space group P-1 ) with unit cell parameters a = 5.62 Å, b = 7.84 Å, c = 12.15 Å, α = 89.3°, β = 85.1°, γ = 78.2° . This suggests that hydroxymethyl positioning significantly impacts lattice organization, a trend likely applicable to the 2-substituted derivative.

Comparative Structural Analysis with Parent Imidazole Derivatives

The structural evolution from unsubstituted imidazole to this compound involves three key modifications:

  • N1-substitution : Introduction of a 4-chlorobenzyl group enhances hydrophobicity and steric bulk.
  • C2-substitution : Addition of a hydroxymethyl group introduces hydrogen-bonding capability.
  • Salt formation : Protonation at N3 and chloride association improve solubility in polar solvents.

Compared to 1-(4-chlorobenzyl)-1H-imidazole (MW 192.64 g/mol), the title compound’s molecular weight increases by 66.49 g/mol due to the hydroxymethyl and hydrochloride groups. The hydroxymethyl group’s electron-donating effects slightly alter the imidazole ring’s electron density, potentially increasing basicity at the unprotonated nitrogen. In contrast, 1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol (CID 23445133) shares the hydroxymethyl group but positions it at carbon-4, resulting in distinct electronic and steric profiles.

Compound Substituents Molecular Weight
1H-imidazole None 68.08 g/mol
1-(4-chlorobenzyl)-1H-imidazole N1: 4-chlorobenzyl 192.64 g/mol
This compound N1: 4-chlorobenzyl; C2: hydroxymethyl; HCl 259.13 g/mol
1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol C4: hydroxymethyl 210.65 g/mol

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C11H11ClN2O.ClH/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15;/h1-6,15H,7-8H2;1H

InChI Key

PKNSABMUHJBPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2CO)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Imidazole, 4-chlorobenzyl chloride, NaOH, PEG600 (catalyst), DMF (solvent).
  • Procedure :
    • Imidazole (1.0 equiv), NaOH (1.2 equiv), and PEG600 (5 mol%) are dissolved in DMF at 110–115°C for 1 hour.
    • 4-Chlorobenzyl chloride (1.1 equiv) is added dropwise at 50–55°C, followed by heating to 110°C for 4 hours.
    • Crude product is isolated via centrifugation and recrystallized from toluene.

Key Data

Parameter Value
Yield 85–92%
Purity >98% (HPLC)
Melting Point 131–133°C

Advantages : High yield, industrial scalability.
Limitations : Requires careful temperature control to avoid di-alkylation.

Vilsmeier-Haack Formylation at C2 Position

Formylation of 1-(4-chlorobenzyl)-1H-imidazole to introduce the aldehyde group is achieved via Vilsmeier-Haack conditions, as adapted from PMC studies:

Reaction Conditions

  • Reagents : POCl₃, DMF, 1-(4-chlorobenzyl)-1H-imidazole.
  • Procedure :
    • Imidazole derivative is treated with POCl₃ (3.0 equiv) and DMF (2.0 equiv) at 0°C.
    • Reaction is warmed to 50°C for 6 hours, followed by hydrolysis with ice-water.

Key Data

Parameter Value
Yield 70–75%
Purity 95% (NMR)

Mechanistic Insight : The Vilsmeier reagent (POCl₃-DMF complex) electrophilically substitutes the C2 hydrogen, forming the aldehyde.

Sodium Borohydride Reduction of Aldehyde to Methanol

The aldehyde intermediate is reduced to the primary alcohol using NaBH₄, as validated by Ambeed and PubChem:

Reaction Conditions

  • Reagents : 1-(4-chlorobenzyl)-1H-imidazole-2-carbaldehyde, NaBH₄, MeOH.
  • Procedure :
    • Aldehyde (1.0 equiv) is dissolved in methanol under N₂.
    • NaBH₄ (2.0 equiv) is added portion-wise at 0°C, stirred for 3 hours.
    • Product is purified via silica gel chromatography (CH₂Cl₂:MeOH = 95:5).

Key Data

Parameter Value
Yield 78–85%
Purity 99% (LC-MS)

Critical Note : Excess NaBH₄ ensures complete reduction, avoiding residual aldehyde.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is achieved via acidification, as described in PMC:

Reaction Conditions

  • Reagents : (1-(4-chlorobenzyl)-1H-imidazol-2-yl)methanol, HCl (conc.).
  • Procedure :
    • Methanol derivative is dissolved in anhydrous ether.
    • HCl gas is bubbled through the solution until precipitation completes.
    • Product is filtered and dried under vacuum.

Key Data

Parameter Value
Yield 90–95%
Solubility >50 mg/mL (H₂O)

Characterization : FT-IR shows O–H stretch at 3200 cm⁻¹ and N–H⁺ at 2500 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
N-Alkylation 85–92 >98 High Moderate
Formylation 70–75 95 Moderate High
Reduction 78–85 99 High Low
Salt Formation 90–95 99 High Low

Optimization Recommendations :

  • Use PEG400 instead of PEG600 for cost reduction in alkylation.
  • Replace NaBH₄ with LiAlH₄ for higher reduction efficiency, albeit with stricter safety protocols.

Troubleshooting and Practical Considerations

  • Di-Alkylation Byproducts : Mitigated by stoichiometric control of 4-chlorobenzyl chloride (1.1 equiv).
  • Incomplete Formylation : Add POCl₃ in two portions to maintain reactivity.
  • Salt Hygroscopicity : Store product under inert atmosphere to prevent hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that imidazole derivatives, including (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of various imidazole derivatives that showed promising cytotoxic effects against cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7) cells. The structure-activity relationship (SAR) indicated that modifications in the imidazole ring and substituents could enhance anticancer activity, making these compounds attractive for further development as anticancer agents .

Antimicrobial Properties

Antifungal and Antibacterial Studies
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that imidazole derivatives possess antifungal activity against strains such as Candida albicans and Aspergillus niger. In particular, the presence of the chlorobenzyl group enhances the compound's potency due to its ability to interact with microbial cell membranes .

Pharmacological Research

Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. It has shown effectiveness in inhibiting specific enzymes related to cancer progression and inflammation. For instance, studies have reported its inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Neuropharmacology

Cognitive Enhancements
Recent research has explored the neuroprotective effects of imidazole derivatives. The compound has been tested for its ability to enhance cognitive functions in animal models of neurodegenerative diseases. The findings suggest that it may improve memory and learning capabilities by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHEPG212.5
AntifungalCandida albicans8.0
Enzyme InhibitionCOX-215.0
NeuroprotectiveRat Model-

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of Aspergillus niger. The results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, highlighting its potential use in treating fungal infections resistant to existing therapies .

Mechanism of Action

The mechanism of action of (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

(1H-Imidazol-2-yl)methanol Hydrochloride (CAS 116177-22-1)
  • Structure : Lacks the 4-chlorobenzyl group; only the hydroxymethyl group is present on the imidazole ring.
  • This simpler structure is often used as a precursor for more complex derivatives .
2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride (CAS 718642-27-4)
  • Structure : Contains a methyl group at N1 and a hydroxymethyl group at C2.
  • Key Differences: The methyl group increases steric hindrance at N1, which may alter binding interactions in biological systems.
2-(4-Methoxyphenyl)-1H-imidazole Hydrochloride (CAS 1955553-58-8)
  • Structure : Features a methoxyphenyl group at C2 instead of hydroxymethyl.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This difference could influence electronic properties and reactivity in synthetic pathways .

Benzimidazole-Based Analogues

Clemizole Hydrochloride (CAS 1163-36-6)
  • Structure : Contains a benzimidazole core with a 4-chlorobenzyl group and a pyrrolidinylmethyl substituent.
  • Clemizole is a known antihistamine, suggesting that structural expansion (e.g., benzo-fused rings) can confer distinct pharmacological profiles .

Positional Isomers and Functional Group Variations

(1-Methyl-1H-imidazol-4-yl)-methanol Hydrochloride (CAS 96831-65-1)
  • Structure : Hydroxymethyl group at C4 instead of C2, with a methyl group at N1.
  • Key Differences : Positional isomerism affects hydrogen-bonding capacity and steric interactions. The C4 hydroxymethyl group may reduce accessibility for enzymatic modification compared to the C2 position .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C11H12Cl2N2O 267.14 4-Chlorobenzyl, C2 hydroxymethyl High lipophilicity, hydrochloride salt form
(1H-Imidazol-2-yl)methanol Hydrochloride C4H7ClN2O 134.56 C2 hydroxymethyl Lower molecular weight, hydrophilic
Clemizole Hydrochloride C19H19Cl2N3 360.28 Benzimidazole core Enhanced aromatic interactions

Biological Activity

(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride, a compound belonging to the imidazole class, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on current research findings.

  • Molecular Formula: C₇H₈ClN₃O
  • Molecular Weight: 189.61 g/mol
  • CAS Number: 175203-53-9

The compound features a chlorobenzyl group and an imidazole ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with imidazole derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in organic solvents like dichloromethane under reflux conditions, followed by purification through recrystallization or chromatography .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound possesses notable activity against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at specific concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents .

Cell LineIC50 (µM)Reference
HEPG212.5
MCF-7 (Breast)10.0
A549 (Lung)15.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes critical for microbial survival and cancer cell proliferation by binding to their active sites.
  • Signal Transduction Modulation: It may alter cellular signaling pathways by interacting with receptors involved in growth and survival, potentially leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Study 2: Anticancer Activity

In a comparative study involving several imidazole derivatives, this compound was found to significantly reduce cell viability in HEPG2 cells after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity typical of imidazole derivatives, influenced by substituents and the hydrochloride salt form:

a. Alkylation Reactions
Imidazole rings are prone to alkylation at the nitrogen atom. For example:

  • Ethyl iodide or benzyl chloride can alkylate the nitrogen, forming derivatives like 1-ethyl-4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole .

  • The 4-chlorobenzyl substituent may participate in cross-reactions or substitutions under specific conditions.

b. Nucleophilic Substitution
The methanol group (-CH₂OH) can undergo nucleophilic substitution, though the hydrochloride salt’s protonation may alter reactivity.

Analytical Characterization

Structural confirmation relies on advanced techniques:

MethodObservations
¹H NMR δ 6.97 (s, 2H), 4.61 (s, 2H) in CD₃OD .
MS Molecular ion peak at 240 (M⁺) with characteristic fragments .
Purification Silica gel chromatography using MeOH/CHCl₃ or DCM/MeOH gradients .

Key Considerations

  • Yield Optimization : Reaction temperature and solvent choice critically affect yields (e.g., 78% vs. 45.2% under different conditions) .

  • Cross-Reactivity : Potential interactions between substituents (e.g., 4-chlorobenzyl) and reaction partners may alter physical properties .

By integrating synthesis data, reactivity insights, and analytical methods, this compound demonstrates versatile utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(4-chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride?

  • Methodology : The compound is typically synthesized via N-alkylation of (1H-imidazol-2-yl)methanol precursors with 4-chlorobenzyl chloride. Potassium carbonate (K₂CO₃) in DMF is used as a base and solvent to facilitate alkylation . Subsequent protonation with HCl yields the hydrochloride salt. Oxidation of the methanol group to a carbaldehyde (using reagents like Dess-Martin periodinane, DMP) is a critical step in derivative synthesis .
  • Key Considerations : Reaction temperature (e.g., 4°C for DMP-mediated oxidation) and solvent choice (DMF for alkylation, CH₂Cl₂ for oxidation) significantly impact yields .

Q. How is the compound characterized, and what analytical techniques are essential?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, imidazole protons). FTIR identifies hydroxyl (3200–3400 cm⁻¹) and aromatic C–H stretches (3057 cm⁻¹) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H⁺] peak for C₁₁H₁₂ClN₂O·HCl) .
  • Thermal Analysis : TGA/DTA assesses decomposition profiles (e.g., melting points >150°C) .

Q. What stability precautions are required during storage and handling?

  • Stability : The compound is stable under inert atmospheres but hygroscopic. Store at 2–8°C in amber vials to prevent hydrolysis .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into chlorinated byproducts .

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